Basicity Comparison: 5-Iodo-2-nitroaniline vs. 5-Bromo- and 5-Chloro-2-nitroanilines
The basicity of 5-iodo-2-nitroaniline is demonstrably higher than that of its bromo and chloro analogs. Potentiometric titration of 22 aniline derivatives in nitrobenzene solvent established a clear basicity-decreasing order for para-halogen substituents: I > Br > Cl [1]. This means that the amino group in 5-iodo-2-nitroaniline is less deactivated and more nucleophilic compared to the corresponding bromo and chloro compounds. This directly influences reaction rates in acid-catalyzed processes and the compound's behavior as a ligand or nucleophile [1].
| Evidence Dimension | Relative Basicity (pKb) in Nitrobenzene |
|---|---|
| Target Compound Data | Highest basicity among para-halogenated anilines studied (I > Br > Cl) |
| Comparator Or Baseline | Para-bromo and para-chloro aniline derivatives (exact pKb values not reported; ranking established potentiometrically) |
| Quantified Difference | Basicity order: I > Br > Cl |
| Conditions | Potentiometric titration against a standard in nitrobenzene solvent at ambient temperature |
Why This Matters
Higher basicity (greater nucleophilicity of the amino group) can be a decisive factor when selecting a substrate for reactions requiring a more reactive amine, such as diazotization or certain condensation reactions.
- [1] Gündüz, T., Gündüz, N., Kılıç, E., Kenar, A. and Atakol, O. Titrations in non-aqueous media. Part VII. Effects of substituents on basicity of aniline. Analyst, 1987, 112(10), 1373-1376. View Source
